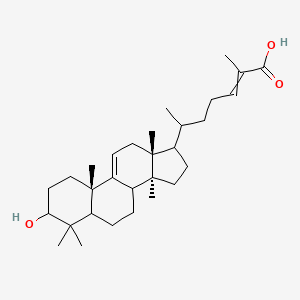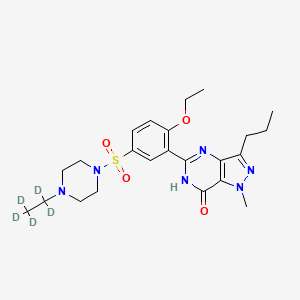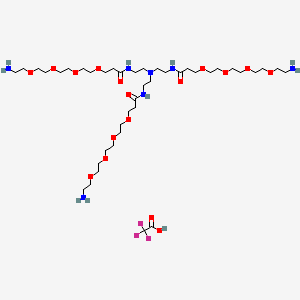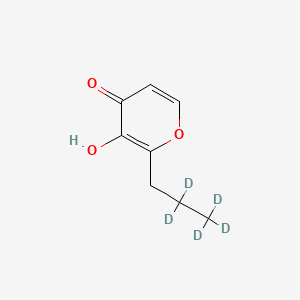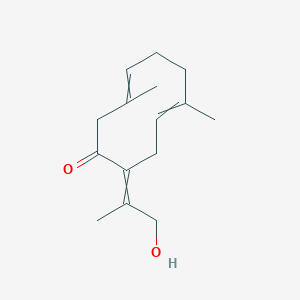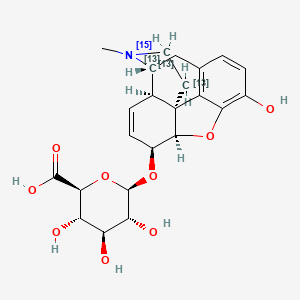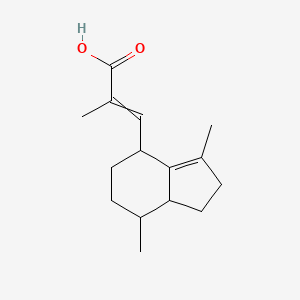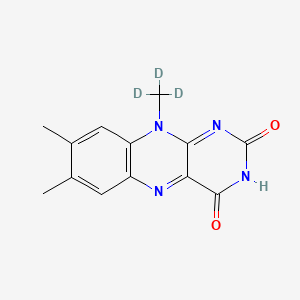
Lumiflavin-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lumiflavin-d3 is a deuterated derivative of lumiflavin, a compound belonging to the class of organic compounds known as flavins. Flavins are characterized by a three-ring isoalloxazine moiety and are known for their role in various biological redox reactions. This compound is specifically used in scientific research due to its stable isotopic labeling, which aids in the study of metabolic pathways and enzyme mechanisms.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Lumiflavin-d3 typically involves the deuteration of lumiflavin. This process can be achieved through the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction is often carried out under controlled temperature and pressure conditions to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve efficient and cost-effective production. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired isotopic purity.
化学反应分析
Types of Reactions: Lumiflavin-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lumichrome-d3.
Reduction: It can be reduced to form dihydrothis compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Lumichrome-d3
Reduction: Dihydrothis compound
Substitution: Various substituted this compound derivatives
科学研究应用
Lumiflavin-d3 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotopic tracer in studying reaction mechanisms and metabolic pathways.
Biology: Helps in understanding enzyme mechanisms and protein interactions.
Medicine: Used in pharmacokinetic studies to track the metabolism of drugs.
Industry: Employed in the development of new catalytic processes and materials.
作用机制
The mechanism of action of Lumiflavin-d3 involves its role as a cofactor in various enzymatic reactions. It participates in redox reactions by accepting and donating electrons. The molecular targets include enzymes such as oxidoreductases, which facilitate the transfer of electrons. The pathways involved include the electron transport chain and various metabolic pathways where flavins play a crucial role.
相似化合物的比较
- Flavin Mononucleotide (FMN)
- Flavin Adenine Dinucleotide (FAD)
- Riboflavin
Comparison: Lumiflavin-d3 is unique due to its deuterated nature, which provides stability and allows for precise tracking in metabolic studies. Unlike FMN and FAD, which are more complex and involved in a broader range of biological processes, this compound is primarily used for research purposes due to its isotopic labeling. Riboflavin, while similar in structure, lacks the deuterium labeling that makes this compound valuable in specific scientific applications.
属性
分子式 |
C13H12N4O2 |
|---|---|
分子量 |
259.28 g/mol |
IUPAC 名称 |
7,8-dimethyl-10-(trideuteriomethyl)benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C13H12N4O2/c1-6-4-8-9(5-7(6)2)17(3)11-10(14-8)12(18)16-13(19)15-11/h4-5H,1-3H3,(H,16,18,19)/i3D3 |
InChI 键 |
KPDQZGKJTJRBGU-HPRDVNIFSA-N |
手性 SMILES |
[2H]C([2H])([2H])N1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O |
规范 SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


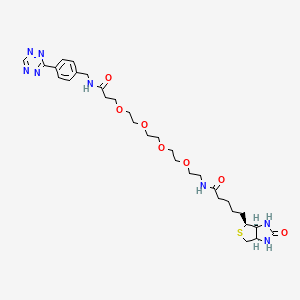

![(9-Hydroxy-14-methyl-5-methylidene-4-oxo-3,11-dioxatetracyclo[7.5.1.02,6.012,15]pentadec-13-en-7-yl) 4-hydroxy-2-methylbut-2-enoate](/img/structure/B12427416.png)

![(6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol](/img/structure/B12427428.png)
